molecular formula C24H46O5 B213076 Dipropylene glycol dinonanoate CAS No. 29059-00-5

Dipropylene glycol dinonanoate

Cat. No.: B213076
CAS No.: 29059-00-5
M. Wt: 414.6 g/mol
InChI Key: QNQFILNCKAALEB-UHFFFAOYSA-N
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Description

Dipropylene glycol dinonanoate is an ester compound formed from dipropylene glycol and nonanoic acid. It is commonly used in various industrial and cosmetic applications due to its excellent emollient properties and low toxicity. This compound is a colorless to pale yellow liquid with a mild odor, making it suitable for use in personal care products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipropylene glycol dinonanoate is synthesized through an esterification reaction between dipropylene glycol and nonanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The reaction mixture is then passed through a series of distillation columns to separate the desired ester from unreacted starting materials and by-products. The final product is purified through additional distillation or filtration steps to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions: Dipropylene glycol dinonanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of dipropylene glycol and nonanoic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide), elevated temperature.

    Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide), elevated temperature.

Major Products Formed:

    Hydrolysis: Dipropylene glycol and nonanoic acid.

    Transesterification: New ester (e.g., dipropylene glycol dimethyl ether) and alcohol (e.g., methanol).

Scientific Research Applications

Dipropylene glycol dinonanoate finds applications in various fields due to its unique properties:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the formulation of biological assays and as a carrier for active ingredients in pharmaceuticals.

    Medicine: Utilized in topical formulations for its emollient and moisturizing properties.

    Industry: Incorporated into personal care products, such as lotions, creams, and hair conditioners, for its ability to improve texture and spreadability.

Mechanism of Action

The primary mechanism of action of dipropylene glycol dinonanoate in topical applications is its ability to form a protective barrier on the skin, reducing water loss and providing hydration. At the molecular level, it interacts with the lipid bilayer of the skin, enhancing its barrier function and improving skin texture. In pharmaceutical formulations, it acts as a carrier for active ingredients, facilitating their delivery and absorption through the skin.

Comparison with Similar Compounds

    Dipropylene glycol dibenzoate: Another ester of dipropylene glycol, used as a plasticizer and in personal care products.

    Tripropylene glycol dinonanoate: A similar ester with three propylene glycol units, offering different physical properties and applications.

    Propylene glycol dinonanoate: An ester with a single propylene glycol unit, used in similar applications but with different performance characteristics.

Uniqueness: Dipropylene glycol dinonanoate stands out due to its balanced properties of low toxicity, excellent emollient effects, and compatibility with a wide range of formulations. Its ability to enhance the texture and spreadability of personal care products makes it a preferred choice in the cosmetics industry.

Properties

IUPAC Name

3-(3-nonanoyloxypropoxy)propyl nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O5/c1-3-5-7-9-11-13-17-23(25)28-21-15-19-27-20-16-22-29-24(26)18-14-12-10-8-6-4-2/h3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQFILNCKAALEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCCCOCCCOC(=O)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601015456
Record name Dipropylene glycol dinonanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29059-00-5, 63716-17-6
Record name Nonanoic acid, diester with oxybis(propanol)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029059005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 3,3'-oxydi-, dipelargonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063716176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonanoic acid, diester with oxybis[propanol]
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dipropylene glycol dinonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601015456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dinonanoic acid, diester with oxydi(propanol)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.889
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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